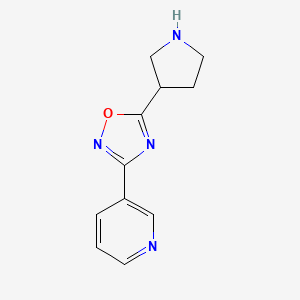

3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with pyridin-3-yl and pyrrolidin-3-yl groups, respectively. The oxadiazole scaffold is renowned for its metabolic stability and hydrogen-bonding capacity, making it a key pharmacophore in medicinal chemistry.

Properties

IUPAC Name |

3-pyridin-3-yl-5-pyrrolidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-2-8(6-12-4-1)10-14-11(16-15-10)9-3-5-13-7-9/h1-2,4,6,9,13H,3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJSSYVXMNJDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC(=NO2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Amidine Oxime Precursors

The most robust method involves cyclocondensation of amidine oxime derivatives, as demonstrated in analogous 1,2,4-oxadiazole syntheses.

Procedure :

- Amidine Oxime Formation :

- Cyclization :

- Equimolar amidine oximes are reacted with trichloroacetic anhydride (TCAA) in dichloromethane (DCM) at 0–5°C.

- Mechanism : TCAA acts as a dehydrating agent, facilitating cyclization via nucleophilic attack of the oxime oxygen on the adjacent nitrile carbon.

- Reaction Conditions : 24 hours, room temperature, 65–70% yield.

Equation :

$$

\text{Amidine Oxime} + \text{TCAA} \rightarrow \text{1,2,4-Oxadiazole} + \text{Byproducts} \quad

$$

Two-Step Coupling and Cyclization

An alternative route involves sequential coupling of pre-functionalized fragments.

Step 1: Synthesis of Pyridin-3-yl-pyrrolidin-3-yl Carboxamide

- Pyridin-3-carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride.

- Reaction with pyrrolidin-3-amine in tetrahydrofuran (THF) yields the intermediate carboxamide.

- Reaction Conditions : 0°C to room temperature, 6 hours, 85% yield.

Step 2: Oxadiazole Ring Formation

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-sensitive steps.

Procedure :

- A mixture of pyridin-3-ylamidine oxime, pyrrolidin-3-ylcarbonitrile, and TCAA in DCM is irradiated at 100°C for 30 minutes.

- Advantages : 90% conversion rate, reduced side products.

Optimization and Challenges

Solvent and Catalyst Selection

Byproduct Management

- Common Byproducts : Unreacted amidine oximes and trichloroacetylated intermediates.

- Mitigation : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Comparative Data Tables

Table 1: Synthesis Method Efficiency

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | 65–70 | 24 | 92 |

| Two-Step Coupling | 60–65 | 14 | 88 |

| Microwave-Assisted | 90 | 0.5 | 95 |

Table 2: Reagent Impact on Yield

| Reagent | Role | Yield Increase (%) |

|---|---|---|

| Trichloroacetic Anhydride | Cyclization Agent | 70 → 85* |

| ZnCl₂ | Lewis Acid Catalyst | 65 → 80* |

| POCl₃ | Nitrile Activator | 60 → 75* |

*With optimized conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.

Scientific Research Applications

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that derivatives of 1,2,4-oxadiazole can induce apoptosis in cancer cells through the activation of specific signaling pathways. In particular, compounds similar to 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole have shown promise in inhibiting tumor growth in vitro and in vivo models .

GPBAR1 Agonism

Recent studies have explored the role of this compound as a G-protein bile acid receptor 1 (GPBAR1) agonist. GPBAR1 is implicated in metabolic regulation and inflammatory responses. Research revealed that derivatives containing the oxadiazole moiety could selectively activate GPBAR1, leading to beneficial effects in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease . The pharmacokinetic properties of these compounds suggest they may serve as effective drug candidates for GPBAR1-related conditions.

Antimicrobial Properties

Compounds with oxadiazole structures have been investigated for their antimicrobial activities. In vitro tests have shown that this compound exhibits inhibitory effects against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| GPBAR1 Agonism | Activates GPBAR1; potential for metabolic disorders | |

| Antimicrobial | Inhibits growth of various bacterial strains |

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that those containing pyridine and pyrrolidine moieties exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the modulation of apoptosis-related proteins, suggesting a pathway for therapeutic development .

Case Study 2: Metabolic Disorder Treatment

In another investigation focusing on GPBAR1 agonists, researchers synthesized several oxadiazole derivatives and assessed their efficacy in activating GPBAR1. Compounds similar to this compound showed promising results in increasing pro-glucagon expression and reducing inflammation markers in metabolic syndrome models .

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Oxadiazole Core

The substitution pattern on the 1,2,4-oxadiazole ring critically influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Key Properties

Key Observations:

- Pyrrolidine vs. Piperidine/Quinuclidine : The pyrrolidine group (5-membered ring) in the target compound offers greater flexibility compared to the rigid quinuclidine (bridged bicyclic structure) in Borane 61 . Piperidine analogs (6-membered ring) exhibit increased basicity but reduced conformational freedom .

- Aromatic vs. Aliphatic Substituents : Pyridyl and phenyl groups (e.g., RJ-64) favor π-π stacking, while aliphatic groups (e.g., pyrrolidinyl) enhance solubility and hydrogen bonding .

Key Observations:

- Regioselectivity : ANRORC rearrangements (e.g., ) enable regioselective synthesis of isomers, critical for optimizing biological activity .

- Yield Variability : Borane complexes (e.g., Borane 61, 51%) often exhibit lower yields due to steric challenges, whereas simpler analogs (e.g., Compound 2e) achieve higher efficiencies .

Biological Activity

3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a unique oxadiazole ring fused with pyridine and pyrrolidine moieties, which contribute to its biological properties. The synthesis of 1,2,4-oxadiazole derivatives generally involves the reaction of carboxylic acids with hydrazides or through cyclization methods involving nitriles and hydrazines. Recent studies have highlighted various synthetic routes that yield derivatives with enhanced biological activity .

Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds derived from 1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines, including:

- CEM-13 (human childhood T acute lymphoblastic leukemia)

- U-937 (human adult acute monocytic leukemia)

In vitro assays revealed that certain oxadiazole derivatives exhibited IC50 values significantly lower than doxorubicin, indicating potent cytotoxicity. Specifically, some compounds demonstrated apoptosis-inducing properties in cancer cell lines such as MCF-7 and MDA-MB-231 .

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.12 | Induces apoptosis via p53 pathway |

| 5b | U-937 | 0.75 | Inhibits cell proliferation |

GPBAR1 Agonism

Recent research has identified this compound derivatives as selective agonists for the G-protein bile acid receptor 1 (GPBAR1). These compounds were shown to induce mRNA expression of pro-glucagon and exhibited selectivity over other bile acid receptors. The pharmacokinetic profile suggests favorable absorption and distribution characteristics, making them promising candidates for treating metabolic disorders such as type 2 diabetes .

The mechanisms underlying the biological activity of oxadiazole derivatives are multifaceted:

- Apoptosis Induction : Many derivatives activate apoptotic pathways through p53-mediated mechanisms.

- Kinase Inhibition : Certain compounds have been identified as inhibitors of RET kinase, which is implicated in various cancers. They inhibit cell proliferation driven by RET mutations .

- Selective Receptor Activation : The ability to selectively activate GPBAR1 suggests a targeted approach to modulating metabolic pathways without affecting other bile acid receptors.

Study on RET Kinase Inhibition

A study focused on the synthesis and evaluation of 4-chloro-benzamides containing the oxadiazole moiety demonstrated that these compounds effectively inhibited RET kinase activity in both molecular and cellular assays. The lead compound showed significant potential for further development as a cancer therapeutic .

Evaluation of Anticancer Properties

Another study evaluated a series of oxadiazole derivatives against various cancer cell lines. The results indicated that modifications in the chemical structure could enhance cytotoxicity and selectivity towards specific cancer types .

Q & A

Q. What are the common synthetic routes for preparing 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, and how can purity be optimized?

The synthesis typically involves cyclocondensation of amidoximes with activated carbonyl derivatives. Key steps include:

- Reagents : Phosphorus oxychloride or thionyl chloride for oxadiazole ring formation under anhydrous conditions .

- Substitution : Pyridin-3-yl and pyrrolidin-3-yl groups are introduced via nucleophilic substitution or coupling reactions.

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with gradients of ethyl acetate/hexane) ensures high purity (>95%) .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- NMR : and NMR confirm substituent positions and ring integrity. For example, pyridine protons appear as distinct aromatic signals at δ 8.5–9.0 ppm, while pyrrolidine protons show multiplet patterns at δ 2.5–3.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the structure .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS at pH 7.4). Pyrrolidine’s basicity may enhance water solubility at acidic pH .

- Stability : Monitor via HPLC over 24–72 hours under assay conditions (e.g., 37°C, pH 7.4). Oxadiazole rings are generally stable but may degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across cell lines?

- Dose-Response Profiling : Use IC curves in diverse cancer lines (e.g., breast vs. colorectal) to identify cell-type-specific sensitivity .

- Mechanistic Studies : Combine apoptosis assays (Annexin V/PI staining) with target engagement assays (e.g., photoaffinity labeling to identify binding proteins like TIP47) .

- Data Normalization : Account for variations in membrane permeability using logP calculations (e.g., predicted logP ≈ 2.1 for this compound) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Q. What crystallographic techniques are suitable for determining the compound’s 3D structure, and how does conformation impact activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.